molecular formula C14H23NO3 B271584 5-[(3,4-Dimethoxybenzyl)amino]-1-pentanol

5-[(3,4-Dimethoxybenzyl)amino]-1-pentanol

Numéro de catalogue B271584
Poids moléculaire: 253.34 g/mol
Clé InChI: SSKNWXFAEVHOSD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-[(3,4-Dimethoxybenzyl)amino]-1-pentanol, also known as Dimebon, is a small molecule drug that has been investigated for its potential therapeutic effects on various neurodegenerative diseases. Dimebon was originally developed as an antihistamine in Russia in the 1980s, but its potential for treating neurodegenerative diseases was discovered later.

Mécanisme D'action

The exact mechanism of action of 5-[(3,4-Dimethoxybenzyl)amino]-1-pentanol is not fully understood, but it is believed to involve multiple pathways. 5-[(3,4-Dimethoxybenzyl)amino]-1-pentanol has been shown to inhibit the formation of amyloid-beta plaques, reduce oxidative stress, and modulate neurotransmitter systems. 5-[(3,4-Dimethoxybenzyl)amino]-1-pentanol has also been shown to enhance mitochondrial function and promote the growth of new neurons.
Biochemical and Physiological Effects
5-[(3,4-Dimethoxybenzyl)amino]-1-pentanol has been shown to have various biochemical and physiological effects in preclinical and clinical studies. In preclinical studies, 5-[(3,4-Dimethoxybenzyl)amino]-1-pentanol has been shown to reduce amyloid-beta deposition, inhibit tau hyperphosphorylation, and reduce oxidative stress. 5-[(3,4-Dimethoxybenzyl)amino]-1-pentanol has also been shown to enhance mitochondrial function and promote the growth of new neurons. In clinical trials, 5-[(3,4-Dimethoxybenzyl)amino]-1-pentanol has been shown to improve cognitive function and reduce behavioral symptoms in patients with Alzheimer's disease.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using 5-[(3,4-Dimethoxybenzyl)amino]-1-pentanol in lab experiments is its ability to cross the blood-brain barrier, allowing it to directly target the brain. 5-[(3,4-Dimethoxybenzyl)amino]-1-pentanol is also relatively easy to synthesize and has a low toxicity profile. However, one limitation of using 5-[(3,4-Dimethoxybenzyl)amino]-1-pentanol in lab experiments is its limited availability and high cost.

Orientations Futures

There are several future directions for the research on 5-[(3,4-Dimethoxybenzyl)amino]-1-pentanol. One direction is to investigate its potential therapeutic effects on other neurodegenerative diseases such as Huntington's disease and Parkinson's disease. Another direction is to investigate the long-term effects of 5-[(3,4-Dimethoxybenzyl)amino]-1-pentanol treatment and its potential for disease modification. Additionally, further research is needed to fully understand the mechanism of action of 5-[(3,4-Dimethoxybenzyl)amino]-1-pentanol and to identify potential targets for drug development.

Méthodes De Synthèse

The synthesis of 5-[(3,4-Dimethoxybenzyl)amino]-1-pentanol involves the reaction of 3,4-dimethoxybenzaldehyde with 1-aminopentan-2-ol in the presence of a reducing agent. The reaction results in the formation of 5-[(3,4-Dimethoxybenzyl)amino]-1-pentanol, which is then purified and isolated using various techniques such as column chromatography, recrystallization, and HPLC.

Applications De Recherche Scientifique

5-[(3,4-Dimethoxybenzyl)amino]-1-pentanol has been extensively studied for its potential therapeutic effects on various neurodegenerative diseases such as Alzheimer's disease, Huntington's disease, and Parkinson's disease. In preclinical studies, 5-[(3,4-Dimethoxybenzyl)amino]-1-pentanol has been shown to improve cognitive function, reduce amyloid-beta deposition, and protect against neuronal death. In clinical trials, 5-[(3,4-Dimethoxybenzyl)amino]-1-pentanol has shown promising results in improving cognitive function and reducing behavioral symptoms in patients with Alzheimer's disease.

Propriétés

Nom du produit

5-[(3,4-Dimethoxybenzyl)amino]-1-pentanol

Formule moléculaire

C14H23NO3

Poids moléculaire

253.34 g/mol

Nom IUPAC

5-[(3,4-dimethoxyphenyl)methylamino]pentan-1-ol

InChI

InChI=1S/C14H23NO3/c1-17-13-7-6-12(10-14(13)18-2)11-15-8-4-3-5-9-16/h6-7,10,15-16H,3-5,8-9,11H2,1-2H3

Clé InChI

SSKNWXFAEVHOSD-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CNCCCCCO)OC

SMILES canonique

COC1=C(C=C(C=C1)CNCCCCCO)OC

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.